(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system, and a sulfonylamino pentanoate side chain, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps:
Formation of the Benzo[c]chromene Core: This can be achieved through a cyclization reaction involving appropriate precursors such as methoxy-substituted phenols and methyl-substituted benzaldehydes under acidic or basic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction using sulfonyl chlorides and amines.
Esterification: The final step involves esterification to attach the pentanoate group, which can be done using standard esterification reagents like carboxylic acids and alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromene core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays, indicating potential as an anti-inflammatory, antioxidant, or antimicrobial agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and pathways.
Medicine
In medicine, the compound’s therapeutic potential is being investigated for treating conditions such as cancer, neurodegenerative diseases, and infections. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[c]chromene core can intercalate with DNA, affecting gene expression and cellular function. The sulfonylamino group can form hydrogen bonds with proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) acetate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
Uniqueness
Compared to similar compounds, (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate stands out due to its unique combination of a benzo[c]chromene core and a sulfonylamino pentanoate side chain. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27NO7S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C27H27NO7S/c1-5-6-23(28-36(31,32)19-10-7-16(2)8-11-19)27(30)34-24-14-13-21-20-12-9-18(33-4)15-22(20)26(29)35-25(21)17(24)3/h7-15,23,28H,5-6H2,1-4H3 |
InChI Key |
XUGALSPKZBREAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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